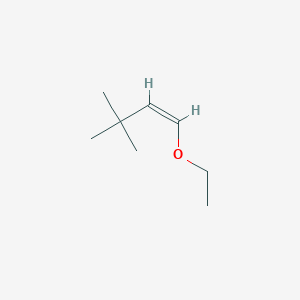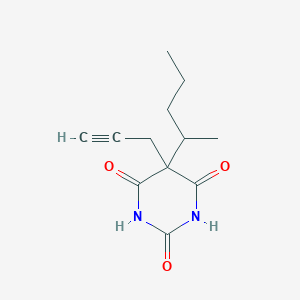
5-Pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a pentan-2-yl group and a prop-2-ynyl group attached to a diazinane-2,4,6-trione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione typically involves the reaction of barbituric acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
5-Pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
- 5-Allyl-5-(1-methylbutyl)-2,4,6-(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-Pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the presence of both pentan-2-yl and prop-2-ynyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
22864-27-3 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
5-pentan-2-yl-5-prop-2-ynyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h2,8H,4,6-7H2,1,3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
MVFRVEXMCTWUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
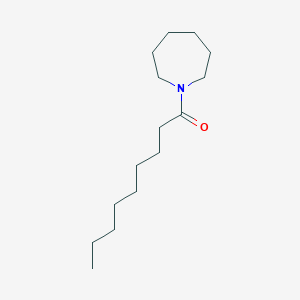
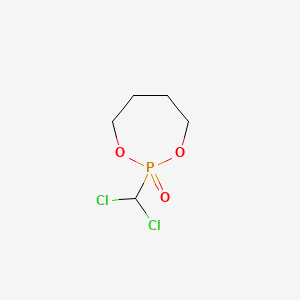
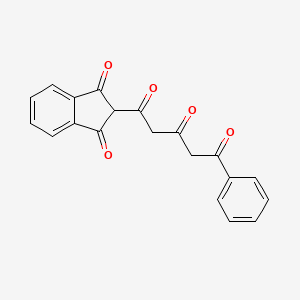

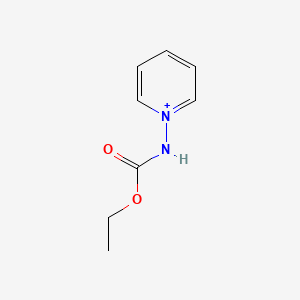

![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
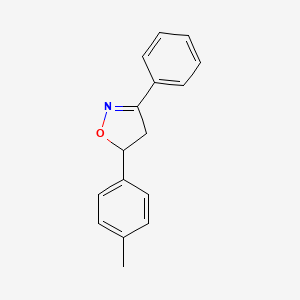

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
